Cas no 17122-96-2 (Anthracene,1,8-dichloro-9-methyl-)
17122-96-2 structure
Product Name:Anthracene,1,8-dichloro-9-methyl-
CAS No:17122-96-2
MF:C15H10Cl2
MW:261.14590215683
CID:186732
PubChem ID:275882
Update Time:2025-04-19
Anthracene,1,8-dichloro-9-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Anthracene,1,8-dichloro-9-methyl-
- 1,8-Dichloro-9-methylanthracene
- 1,7-Phenanthroline,9-methyl
- 1,8-Dichlor-9-methylanthracen
- 1,8-dichloro-9-methyl-anthracene
- 1.8-Dichlor-10-methylanthracen
- 9-Methyl-1,7-phenanthrolin
- 9-methyl-1,8-dichloroanthracene
- 17122-96-2
- NSC-122993
- Anthracene,8-dichloro-9-methyl-
- NSC122993
- DTXSID90937932
-
- Inchi: 1S/C15H10Cl2/c1-9-14-10(4-2-6-12(14)16)8-11-5-3-7-13(17)15(9)11/h2-8H,1H3
- InChI Key: MSAJICYXQVQRET-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC2=CC3C=CC=C(C=3C(C)=C21)Cl
Computed Properties
- Exact Mass: 260.01600
- Monoisotopic Mass: 260.0159557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 17
- Rotatable Bond Count: 0
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0.00000
- LogP: 5.60820
Anthracene,1,8-dichloro-9-methyl- Related Literature
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1. Role of imperfections in the dimerization of substituted anthracenes. Part I. 1,8-Dichloro-9-methylanthraceneJean-Pierre Desvergne,J. M. Thomas,J. O. Williams,H. Bouas-Laurent J. Chem. Soc. Perkin Trans. 2 1974 363
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2. Computational approach to the study of extended defects in molecular crystals. Part 2.—Structural changes at planar faults—their importance in facilitating photodimerization and in governing stacking fault energiesSubramaniam Ramdas,John M. Thomas,Michael J. Goringe J. Chem. Soc. Faraday Trans. 2 1977 73 551
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4. Index of subjects, 1974
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5. Calculated molecular orientational disorder in anthracene crystalsD. P. Craig,J. F. Ogilvie,P. A. Reynolds J. Chem. Soc. Faraday Trans. 2 1976 72 1603
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